molecular formula C8H6BrFO3 B1523313 2-Bromo-4-fluoro-5-methoxybenzoic acid CAS No. 1007455-21-1

2-Bromo-4-fluoro-5-methoxybenzoic acid

Cat. No. B1523313
M. Wt: 249.03 g/mol
InChI Key: HECJSMILDFGZPA-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxybenzoic acid is a chemical compound with the CAS Number: 64695-99-4 . It has a molecular weight of 249.04 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-fluoro-4-methoxybenzoic acid . The InChI code is 1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

2-Bromo-4-fluoro-5-methoxybenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 201-202°C .

Scientific Research Applications

  • Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

    • Application Summary: “2-Bromo-4-fluoro-5-methoxybenzoic acid” is used in the synthesis of “3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one” and "2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one" . These compounds are likely used in further chemical reactions or biological studies.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
  • Synthesis of Boron-Containing Anti-Fungal Agents

    • Application Summary: “2-Bromo-4-fluoro-5-methoxybenzoic acid” is used in the preparation of boron-containing anti-fungal agents . These agents could potentially be used in the treatment of fungal infections.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
  • Synthesis of Urolithin Derivatives

    • Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been found to exhibit anti-inflammatory and antioxidant effects.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
  • Synthesis of Substituted Aminobenzacridines

    • Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of substituted aminobenzacridines . These compounds are likely used in further chemical reactions or biological studies.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
  • Synthesis of Isoindolinone Derivatives

    • Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of isoindolinone derivatives . Isoindolinones are a class of organic compounds that are used in various chemical reactions and biological studies.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
  • Synthesis of 8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-one and Its 3-Methoxy Derivative

    • Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are likely used in further chemical reactions or biological studies.
    • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-4-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJSMILDFGZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700771
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-methoxybenzoic acid

CAS RN

1007455-21-1
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium permanganate (53 g, 3.4 mol) was added to a solution of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (37 g, 1.7 mol) in 75 ml of pyridine and 150 ml of water at 60° C. The solution was stirred at 60° C. degrees for 24 hours. The solution was filtered and the solids were washed with a solution of water/methanol (50:50). The filtrate was concentrated to approximately 100 ml, then acidified (pH 1) with concentrated HCl. The solid was collected by filtration and dried under vacuum to afford 2-bromo-4-fluoro-5-methoxybenzoic acid as an off white solid. MS m/z=248.9 [M+H].
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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